molecular formula C19H15ClN4O2S B2784501 3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1243075-24-2

3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2784501
CAS RN: 1243075-24-2
M. Wt: 398.87
InChI Key: WGIGOCZRIGZZLY-UHFFFAOYSA-N
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Description

3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C19H15ClN4O2S and its molecular weight is 398.87. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

The compound has been explored for its antiviral potential. Specifically, a derivative of this compound, 8b , demonstrated promising antiviral activity by reducing the number of plaques in a plaque-reduction assay . Further studies could explore its mechanism of action and its potential application against specific viral infections.

Antibacterial and Antifungal Properties

Several derivatives of this compound (such as 4d , 6c , 7b , and 8a ) exhibited antibacterial and/or antifungal activities in vitro using the agar diffusion method . Investigating their efficacy against specific bacterial and fungal strains could provide valuable insights for therapeutic development.

Structural Modifications for Enhanced Bioactivity

To enhance its bioactivity, structural modifications have been proposed:

Drug Design and Discovery

Understanding the structure–activity relationship of this compound and its derivatives is crucial for drug design. Researchers have explored its pharmacokinetics and molecular modeling to optimize its potential as a therapeutic agent .

Synthesis Methods

The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves cyclization of 2-chloro-3-hydrazinopyrazine followed by alkylation . Refining these synthetic routes could facilitate large-scale production for further research.

Combination Therapies

Considering the compound’s unique structure, it might synergize with existing antimicrobial or antiviral agents. Investigating combination therapies could lead to novel treatment strategies.

properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c1-26-15-7-4-6-14(11-15)23-9-10-24-17(18(23)25)21-22-19(24)27-12-13-5-2-3-8-16(13)20/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIGOCZRIGZZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC=CC=C4Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

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